molecular formula C23H34N4O2 B6798702 Cyclohexyl-[3-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone

Cyclohexyl-[3-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone

Cat. No.: B6798702
M. Wt: 398.5 g/mol
InChI Key: PHBBQZPSFQVBEE-UHFFFAOYSA-N
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Description

Cyclohexyl-[3-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl group, a benzimidazole derivative, and an azetidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-[3-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone typically involves multiple steps:

    Formation of the Benzimidazole Derivative: The initial step involves the synthesis of 1-methyl-4,5,6,7-tetrahydrobenzimidazole. This can be achieved through the condensation of o-phenylenediamine with acetic acid under acidic conditions.

    Pyrrolidine Derivative Synthesis: The next step involves the formation of the pyrrolidine derivative. This can be synthesized by reacting the benzimidazole derivative with a suitable pyrrolidine carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Azetidine Ring Formation: The azetidine ring is introduced by reacting the pyrrolidine derivative with an azetidine carboxylic acid derivative under similar coupling conditions.

    Final Cyclohexyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azetidine ring. Reagents like sodium azide or potassium cyanide can be used for these transformations.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyrrolidine rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a ligand for studying protein interactions due to its multiple functional groups. It can also be used in the design of enzyme inhibitors or activators.

Medicine

In medicinal chemistry, the compound has potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics for diseases such as cancer or neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers with specific properties or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Cyclohexyl-[3-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone exerts its effects is likely related to its ability to interact with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, while the azetidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl-[3-[2-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone: Similar structure but lacks the tetrahydro modification.

    Cyclohexyl-[3-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidine-1-carbonyl]pyrrolidine-1-yl]methanone: Similar but with a pyrrolidine ring instead of azetidine.

Uniqueness

The uniqueness of Cyclohexyl-[3-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the tetrahydrobenzimidazole and azetidine rings provides a distinct set of properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

cyclohexyl-[3-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c1-25-19-11-6-5-10-18(19)24-21(25)20-12-7-13-27(20)23(29)17-14-26(15-17)22(28)16-8-3-2-4-9-16/h16-17,20H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBBQZPSFQVBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)N=C1C3CCCN3C(=O)C4CN(C4)C(=O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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